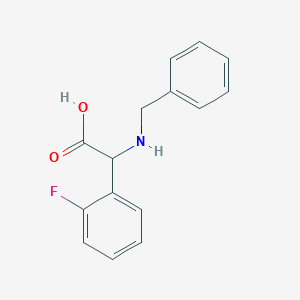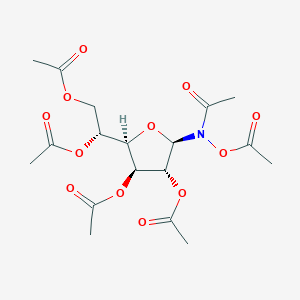
4-Chloro-2,4-dimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,4-dimethylhexane typically involves the chlorination of 2,4-dimethylhexane. This can be achieved through a free radical halogenation reaction, where chlorine gas is introduced to 2,4-dimethylhexane under ultraviolet light or heat to facilitate the formation of the desired chlorinated product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled chlorination of 2,4-dimethylhexane in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to prevent over-chlorination and to maximize the production of the target compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,4-dimethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under heated conditions.
Major Products Formed
Substitution: Formation of 2,4-dimethylhexanol.
Elimination: Formation of 2,4-dimethylhexene.
Aplicaciones Científicas De Investigación
4-Chloro-2,4-dimethylhexane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,4-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate during substitution and elimination reactions. The chlorine atom, being a good leaving group, facilitates the formation of this intermediate, which then undergoes further transformation depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-2,4-dimethylhexane
- 4-Bromo-2,4-dimethylhexane
- 2,4-Dimethylhexane
Comparison
4-Chloro-2,4-dimethylhexane is unique due to the position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Chloro-2,4-dimethylhexane, the chlorine atom in the fourth position makes it less sterically hindered, allowing for different reaction pathways .
Propiedades
Número CAS |
54059-76-6 |
|---|---|
Fórmula molecular |
C8H17Cl |
Peso molecular |
148.67 g/mol |
Nombre IUPAC |
4-chloro-2,4-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-5-8(4,9)6-7(2)3/h7H,5-6H2,1-4H3 |
Clave InChI |
SYKUKUWLGOVGGT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)
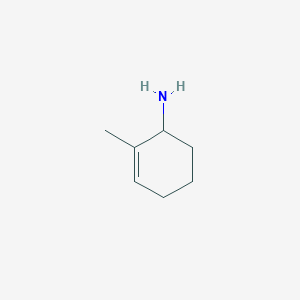
![Benzoic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B13795743.png)
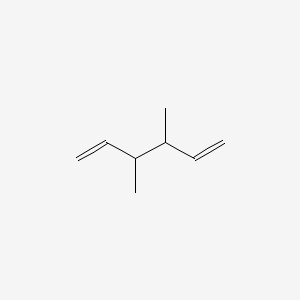

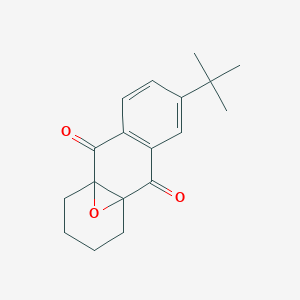

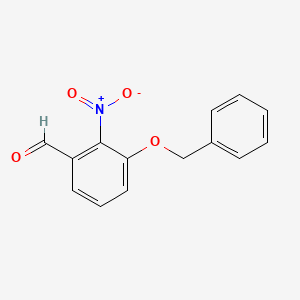
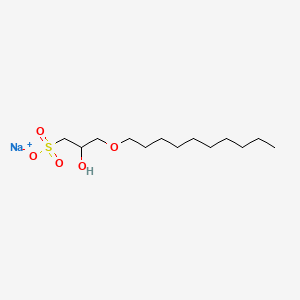
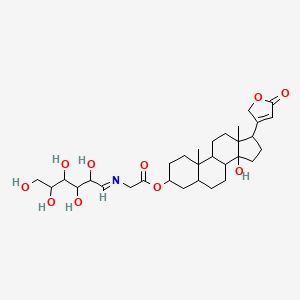
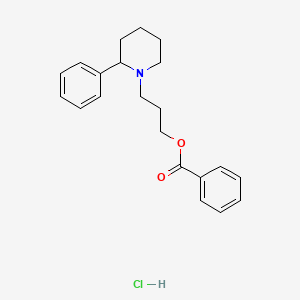
![1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine](/img/structure/B13795805.png)
